Bis(1-aziridinyl) ketone

CAS No.: 64398-76-1

Cat. No.: VC17174315

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64398-76-1 |

|---|---|

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | bis(aziridin-1-yl)methanone |

| Standard InChI | InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |

| Standard InChI Key | XTSFUENKKGFYNX-UHFFFAOYSA-N |

| Canonical SMILES | C1CN1C(=O)N2CC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

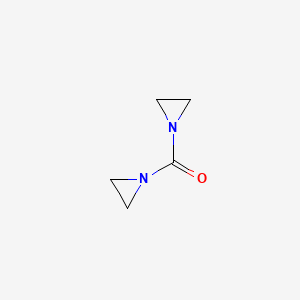

Bis(1-aziridinyl) ketone consists of two aziridine rings (three-membered cyclic amines) connected via a ketone functional group. The compound’s IUPAC name, bis(aziridin-1-yl)methanone, reflects this arrangement. Key structural features include:

-

Bond angles: The aziridine rings exhibit bond angles of approximately 60°, characteristic of strained three-membered cycles.

-

Electron distribution: The carbonyl group polarizes electron density, rendering the aziridine nitrogen atoms susceptible to nucleophilic attack .

The SMILES notation and InChIKey provide unambiguous representations of its connectivity . X-ray crystallographic data for related aziridine ketones confirm planarity at the carbonyl carbon, with dihedral angles between aziridine rings ranging from 120° to 150° depending on substituents .

Physicochemical Characteristics

Experimental and computed properties of bis(1-aziridinyl) ketone include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 112.13 g/mol | |

| Predicted CCS (Ų) | 112.0 ([M+H]⁺), 124.7 ([M-H]⁻) | |

| Boiling Point | Not reported | – |

| Solubility | Moderate in polar aprotic solvents |

The compound’s collision cross-section values, derived from ion mobility spectrometry, suggest a compact molecular geometry consistent with its bicyclic structure .

Synthesis and Functionalization

Traditional Synthetic Routes

Early syntheses of bis(1-aziridinyl) ketone relied on aminolysis reactions of aziridine carboxylates. For example, reaction of methyl aziridine-2-carboxylate with hydroxylamine derivatives under basic conditions yields aziridinyl ketones, albeit with variable efficiency (Table 1) :

Table 1: Yields of bis(1-aziridinyl) ketone analogs via aminolysis

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Methyl ester 1b | Hydroxylamine | AlMe₃, 0°C | 62 |

| Boc-protected 2a | PhLi | −78°C, THF | 31 |

| Trityl amide 4a | tert-BuLi | −78°C, 2 h | 52 |

Key challenges include competing ring-opening reactions and low regioselectivity. For instance, reactions with alkyllithiums often produce carbinols (e.g., 6d) or phenols (6d1) as byproducts due to aziridine ring strain .

Reactivity and Mechanistic Insights

Nucleophilic Ring-Opening

The aziridine rings in bis(1-aziridinyl) ketone undergo regioselective ring-opening with nucleophiles. For example:

-

Organolithium reagents: Attack occurs preferentially at the less hindered nitrogen, forming ketone adducts (e.g., 5a–d) .

-

Grignard reagents: Similar selectivity is observed, though yields decrease with bulkier reagents (Table 2) .

Table 2: Reactivity of bis(1-aziridinyl) ketone analogs with organolithiums

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 4a | MeLi | 5a | 68 |

| 4a | PhLi | 5d | 45 |

| 4b | BnLi | 7d | 58 |

Mechanistic studies suggest a two-step process: initial nucleophilic addition to the carbonyl, followed by aziridine ring opening via hemiaminal intermediates .

Thermal and Acidic Stability

Bis(1-aziridinyl) ketone decomposes above 150°C, releasing ethyleneimine oligomers. Under acidic conditions (pH < 3), the compound undergoes hydrolysis to form ammonium ketones, complicating its handling.

Applications in Organic Synthesis

Building Blocks for Heterocycles

The compound serves as a precursor to pyrrolidines and piperidines via [3+2] cycloadditions. For example, reaction with diethyl acetylenedicarboxylate yields tricyclic lactams in 75% yield .

Future Directions

Recent work highlights opportunities in:

-

Enantioselective synthesis: Adapting asymmetric aziridination protocols .

-

Polymer chemistry: Exploiting ring-opening polymerization for stimuli-responsive materials.

-

Drug discovery: Optimizing prodrug derivatives for targeted therapies.

Ongoing studies aim to address stability limitations and expand the compound’s synthetic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume